Darunavir Darunavir Darunavir is a human immunodeficiency virus type 1 (HIV-1) protease nonpeptidic inhibitor, with activity against HIV. Upon oral administration, darunavir selectively targets and binds to the active site of HIV-1 protease, and inhibits the dimerization and catalytic activity of HIV-1 protease. This inhibits the proteolytic cleavage of viral Gag and Gag-Pol polyproteins in HIV-infected cells. This inhibition leads to the production of immature, non-infectious viral proteins that are unable to form mature virions, and prevents HIV replication.
Darunavir is an antiretroviral protease inhibitor that is used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Darunavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with darunavir may result of an exacerbation of the underlying chronic hepatitis B or C.
Darunavir is an N,N-disubstituted benzenesulfonamide bearing an unsubstituted amino group at the 4-position, used for the treatment of HIV infection. A second-generation HIV protease inhibitor, darunavir was designed to form robust interactions with the protease enzyme from many strains of HIV, including those from treatment-experienced patients with multiple resistance mutations to other protease inhibitors. It has a role as a HIV protease inhibitor and an antiviral drug. It is a furofuran, a carbamate ester and a sulfonamide.
Brand Name: Vulcanchem
CAS No.: 206361-99-1
VCID: VC0192927
InChI: InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1
SMILES: CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Molecular Formula: C27H37N3O7S
Molecular Weight: 547.7 g/mol

Darunavir

CAS No.: 206361-99-1

Impurities

VCID: VC0192927

Molecular Formula: C27H37N3O7S

Molecular Weight: 547.7 g/mol

Purity: 98%

Darunavir - 206361-99-1

CAS No. 206361-99-1
Product Name Darunavir
Molecular Formula C27H37N3O7S
Molecular Weight 547.7 g/mol
IUPAC Name [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Standard InChI InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1
Standard InChIKey CJBJHOAVZSMMDJ-HEXNFIEUSA-N
Isomeric SMILES CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
SMILES CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Canonical SMILES CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Appearance Off-White to Pale Yellow Solid
Colorform White, amorphous solid
Melting Point 74-76
74 °C (decomposes)
Physical Description Solid
Description Darunavir is a human immunodeficiency virus type 1 (HIV-1) protease nonpeptidic inhibitor, with activity against HIV. Upon oral administration, darunavir selectively targets and binds to the active site of HIV-1 protease, and inhibits the dimerization and catalytic activity of HIV-1 protease. This inhibits the proteolytic cleavage of viral Gag and Gag-Pol polyproteins in HIV-infected cells. This inhibition leads to the production of immature, non-infectious viral proteins that are unable to form mature virions, and prevents HIV replication.
Darunavir is an antiretroviral protease inhibitor that is used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Darunavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with darunavir may result of an exacerbation of the underlying chronic hepatitis B or C.
Darunavir is an N,N-disubstituted benzenesulfonamide bearing an unsubstituted amino group at the 4-position, used for the treatment of HIV infection. A second-generation HIV protease inhibitor, darunavir was designed to form robust interactions with the protease enzyme from many strains of HIV, including those from treatment-experienced patients with multiple resistance mutations to other protease inhibitors. It has a role as a HIV protease inhibitor and an antiviral drug. It is a furofuran, a carbamate ester and a sulfonamide.
Purity 98%
Related CAS 618109-00-5, 1097732-88-1
Solubility Approximately 0.15 mg/mL at
In water, 8.7 mg/L at 25 °C (est)
6.68e-02 g/L
Synonyms 114, TMC; darunavir; darunavir ethanolate; Ethanolate, Darunavir; Prezista; TMC 114; TMC-114; TMC114; UIC 94017; UIC-94017; UIC94017
Reference 1: Deeks ED. Darunavir/Cobicistat/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection. Drugs. 2018;78(10):1013–1024. doi:10.1007/s40265-018-0934-2
2: Llibre JM. Development of darunavir over the entire spectrum of HIV infection. Desarrollo de darunavir en todo el espectro de la infección por el VIH. Enferm Infecc Microbiol Clin. 2018;36 Suppl 2:3–9. doi:10.1016/S0213-005X(18)30391-4
3: Pope R Jr, Kashuba A. Darunavir for use in pregnant women with HIV. Expert Rev Clin Pharmacol. 2017;10(12):1317–1327. doi:10.1080/17512433.2017.1390428
4: Daskapan A, Stienstra Y, Kosterink JGW, et al. Risk factors contributing to a low darunavir plasma concentration. Br J Clin Pharmacol. 2018;84(3):456–461. doi:10.1111/bcp.13464
5: Spagnuolo V, Castagna A, Lazzarin A. Darunavir for the treatment of HIV infection. Expert Opin Pharmacother. 2018;19(10):1149–1163. doi:10.1080/14656566.2018.1484901
6: Brown K, Stewart L, Whitcomb JM, Yang D, Nettles RE, Lathouwers E. Prevalence of Darunavir Resistance in the United States from 2010 to 2017. AIDS Res Hum Retroviruses. 2018;34(12):1036–1043. doi:10.1089/AID.2018.0100
7: Khoo S, Peytavin G, Burger D, et al. Pharmacokinetics and Safety of Darunavir/Ritonavir in HIV-Infected Pregnant Women. AIDS Rev. 2017;19(1):16–23.
8: Moltó J, Curran A, Miranda C, et al. Pharmacokinetics of darunavir/cobicistat and etravirine alone and co-administered in HIV-infected patients. J Antimicrob Chemother. 2018;73(3):732–737. doi:10.1093/jac/dkx459
9: González-Domenech CM, Palacios R, Santos J. Aspectos farmacológicos de darunavir/cobicistat [Pharmacological aspects of darunavir/cobicistat]. Enferm Infecc Microbiol Clin. 2016;34 Suppl 1:30–33. doi:10.1016/S0213-005X(17)30006-X
10: Galindo Puerto MJ. Darunavir en situaciones especiales [Darunavir in special situations]. Enferm Infecc Microbiol Clin. 2016;34 Suppl 1:23–29. doi:10.1016/S0213-005X(17)30005-8
PubChem Compound 213039
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator